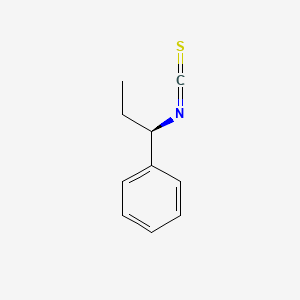

(R)-(+)-1-Phenylpropyl Isothiocyanate

Descripción general

Descripción

(R)-(+)-1-Phenylpropyl Isothiocyanate is an organic compound with the molecular formula C10H11NS. It is a derivative of phenylpropylamine and isothiocyanate, known for its distinctive chemical properties and applications in various scientific fields.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with phenylpropylamine as the starting material.

Reaction Process: The phenylpropylamine undergoes a reaction with thiocyanate ions (SCN-) under acidic conditions to form this compound.

Purification: The product is then purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

Scaling Up: The reaction conditions are carefully controlled to scale up the production while maintaining the stereoselectivity of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

Reduction: Reduction reactions can convert the isothiocyanate group to thiourea derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Phenylpropylamine derivatives with an oxo group.

Reduction Products: Thiourea derivatives.

Substitution Products: Amine or alcohol derivatives of the original compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Properties : PPI exhibits potential anticancer effects by inducing apoptosis in cancer cells. It has been shown to activate caspase enzymes and influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which alters gene expression and inhibits cell proliferation.

- Anti-inflammatory Effects : Research indicates that PPI can modulate inflammatory responses by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other inflammatory mediators.

2. Biochemical Research

- Enzyme Inhibition : PPI acts as an inhibitor of glutathione S-transferase, disrupting cellular detoxification processes. This interaction can lead to increased oxidative stress, making it a valuable tool for studying oxidative stress pathways in cells .

- Bioconjugation : The compound is utilized to modify biomolecules for studying their functions and interactions, particularly in protein chemistry.

3. Material Science

- Synthesis of Novel Materials : PPI is explored in the development of new materials with specific properties, including polymers and nanomaterials. Its unique chemical structure allows for the creation of chiral compounds essential in various applications.

Case Study 1: Anticancer Activity in Cell Lines

A study investigating the effects of PPI on pancreatic cancer cell lines MIA PaCa-2 and PANC-1 revealed that treatment with PPI resulted in significant reductions in tumor volume when administered in vivo. The study highlighted the compound's ability to induce G2-M cell cycle arrest and promote apoptosis through oxidative stress pathways .

Case Study 2: Inhibition of Inflammatory Responses

Research demonstrated that PPI effectively inhibited the activity of NF-κB in macrophages, leading to reduced production of pro-inflammatory cytokines. This suggests its potential therapeutic role in treating inflammatory diseases.

Pharmacokinetics and Dosage Effects

The pharmacokinetics of (R)-(+)-1-Phenylpropyl Isothiocyanate indicate that its efficacy varies with dosage. Low doses exhibit beneficial anti-inflammatory and anticancer effects, while high doses may lead to toxicity, including hepatotoxicity and nephrotoxicity due to reactive metabolite accumulation.

Mecanismo De Acción

The mechanism by which (R)-(+)-1-Phenylpropyl Isothiocyanate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Phenylpropylamine: A closely related compound with similar structural features but lacking the isothiocyanate group.

Isothiocyanates: Other isothiocyanate derivatives, such as allyl isothiocyanate, which differ in their alkyl chain length and functional groups.

Uniqueness: (R)-(+)-1-Phenylpropyl Isothiocyanate is unique due to its specific stereochemistry and the presence of both phenyl and isothiocyanate groups, which contribute to its distinct chemical and biological properties.

Actividad Biológica

(R)-(+)-1-Phenylpropyl isothiocyanate (PPITC) is a compound belonging to the class of isothiocyanates, which are known for their diverse biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of PPITC, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Overview of Isothiocyanates

Isothiocyanates are derived from glucosinolates found in cruciferous vegetables. They exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The structure of isothiocyanates allows them to interact with various biological targets, leading to significant pharmacological effects.

-

Anticancer Properties :

- Inhibition of Carcinogen Activation : Isothiocyanates like PPITC have been shown to reduce the activation of carcinogens and enhance their detoxification through various metabolic pathways. For instance, studies indicate that PPITC inhibits the metabolism of carcinogenic compounds such as NNK (nicotine-derived nitrosamine) in animal models, resulting in decreased DNA adduct formation and tumorigenesis .

- Cell Cycle Arrest : PPITC induces cell cycle arrest, particularly at the G2/M phase, by modulating cyclin-dependent kinases (CDKs) and increasing the expression of CDK inhibitors such as p21^WAF1/CIP1 . This mechanism has been observed in cancer cell lines including HeLa and Caco-2.

- Apoptosis Induction :

- Anti-Angiogenic Effects :

In Vivo Studies

Animal studies have demonstrated that administration of PPITC significantly reduces tumor incidence and burden in models exposed to carcinogens. For example, F344 rats treated with PPITC showed a marked reduction in NNK-induced lung tumors .

In Vitro Studies

In vitro experiments reveal that PPITC effectively inhibits the proliferation of various cancer cell lines. A study reported that treatment with PPITC led to a dose-dependent decrease in cell viability across multiple cancer types .

Comparative Biological Activity

The biological activity of PPITC can be compared with other isothiocyanates based on their structural variations:

| Compound | Structure Variation | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| (R)-(+)-1-Phenylpropyl ITC | Phenyl group | High | Inhibition of carcinogen activation |

| Phenethyl Isothiocyanate | Ethyl group | Moderate | Induction of apoptosis |

| Allyl Isothiocyanate | Allyl group | Low | Cell cycle arrest |

Case Studies

-

Study on Lung Cancer Prevention :

A study conducted on F344 rats demonstrated that dietary intake of PPITC significantly reduced the incidence of lung tumors induced by NNK exposure. The compound was found to inhibit metabolic activation pathways associated with carcinogenesis . -

Cell Line Studies :

Research involving human cancer cell lines showed that PPITC treatment resulted in increased apoptosis rates and cell cycle arrest at G2/M phase. This was attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival .

Propiedades

IUPAC Name |

[(1R)-1-isothiocyanatopropyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNMIWGOGGBFNV-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426978 | |

| Record name | (R)-(+)-1-Phenylpropyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-00-3 | |

| Record name | (R)-(+)-1-Phenylpropyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.